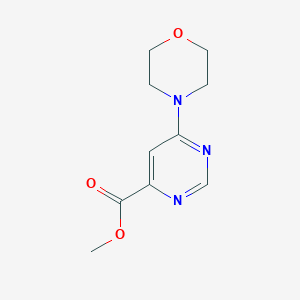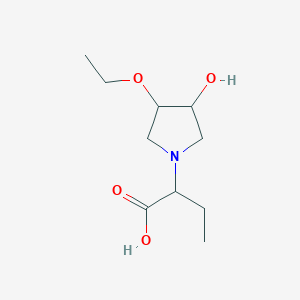
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid is defined by its molecular formula, C10H19NO4. Unfortunately, specific details about its molecular structure were not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, a related process, the Matteson-CH 2-homologation, was mentioned in the search results . This process was carried out with in situ generated CH 2 BrLi in THF at low temperature .Applications De Recherche Scientifique
Antimicrobial Agents Synthesis : One study focused on synthesizing optically active 7-(3-hydroxypyrrolidin-1-yl)quinolones, demonstrating potent in vitro and in vivo antibacterial activities. The (3S)-hydroxypyrrolidinyl group was identified as beneficial for enhancing antibacterial potency (Uno, Iuch, Kawahata, & Tsukamoto, 1987).
Integrin Inhibitor for Pulmonary Fibrosis : Another research discovered a nonpeptidic αvβ6 integrin inhibitor, potentially useful for treating idiopathic pulmonary fibrosis. This compound demonstrated high affinity and selectivity for αvβ6 integrin, showing promise as a therapeutic agent (Procopiou et al., 2018).
Synthesis of Polysubstituted 5-Hydroxypyrrolidin-2-ones : Research on the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones demonstrated a process with high yields and stereoselectivity, highlighting the molecule's potential in complex synthetic applications (da Silva et al., 2020).
Corrosion Inhibition : A study on the corrosion inhibition of steel in sulfuric acid used pyrrolidine derivatives, including derivatives of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid. These inhibitors showed high efficiency and potential for industrial applications (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Photosensitive Synthetic Ion Channels : In the field of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, was used to demonstrate the optical gating of synthetic ion channels, suggesting applications in light-induced controlled release and sensing technologies (Ali et al., 2012).
Analyse Biochimique
Biochemical Properties
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound may act as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, this compound may be metabolized by enzymes involved in amino acid metabolism, leading to changes in the concentrations of key metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-7(10(13)14)11-5-8(12)9(6-11)15-4-2/h7-9,12H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIWCSLREWBOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


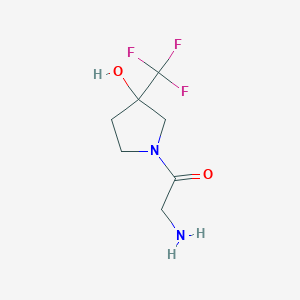
![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)


![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

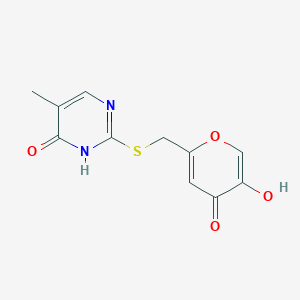

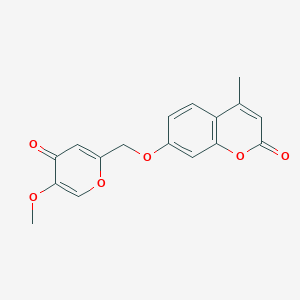
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)

![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
